6,7-dimethoxy-2-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-1,2,3,4-tetrahydroisoquinoline
Overview
Description
6,7-dimethoxy-2-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-1,2,3,4-tetrahydroisoquinoline is a useful research compound. Its molecular formula is C20H23NO5 and its molecular weight is 357.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 357.15762283 g/mol and the complexity rating of the compound is 464. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Derivatives
- New Approaches to Derivatives : Research has explored the synthesis of tetrahydroisoquinoline derivatives, highlighting methods to produce 6-oxoisoaporphine and tetrahydroisoindolo[1,2-a]isoquinoline as main products through Bischler–Napieralski cyclization and subsequent reactions. These compounds are of interest due to their potential in medicinal chemistry and material science (Sobarzo-Sánchez et al., 2010).
- Optically Active Derivatives : Studies have confirmed the absolute configurations of optically active diaryl tetrahydroisoquinoline derivatives, which have significant implications for their use as catalysts and in stereocontrolled synthesis (Naicker et al., 2011).
Structural and Chemical Properties
- Enantioselective Synthesis : Enantioselective synthesis of tetrahydroprotoberberines and bisbenzylisoquinoline alkaloids from a deprotonated α-aminonitrile demonstrates the compound's versatility in generating a range of biologically active alkaloids (Blank & Opatz, 2011).
- Crystal Structure Analysis : Research on the crystal structure of optically active diaryl tetrahydroisoquinoline derivatives provides insight into their molecular conformation, which is crucial for understanding their chemical behavior and potential applications in pharmaceuticals (Naicker et al., 2011).
Potential Applications
- Medicinal Chemistry : The synthesis and study of tetrahydroisoquinoline derivatives open pathways for developing new pharmaceutical compounds, particularly in the realm of analgesic, anti-inflammatory, and neuroactive drugs. The enantioselective synthesis methods allow for the creation of specific alkaloid structures, which could be key in designing drugs with targeted biological activities (Blank & Opatz, 2011).
Properties
IUPAC Name |
6,7-dimethoxy-2-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-3,4-dihydro-1H-isoquinoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO5/c1-22-16-8-14-4-5-21(11-15(14)9-17(16)23-2)10-13-6-18(24-3)20-19(7-13)25-12-26-20/h6-9H,4-5,10-12H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROFIRKIBIJYUIF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OCO2)CN3CCC4=CC(=C(C=C4C3)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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